7-Methyl-1H-indazole-5-boronic acid

Description

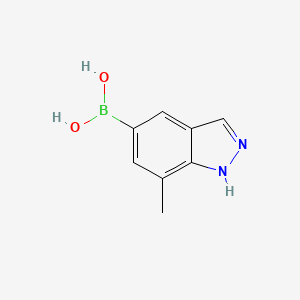

Structure

2D Structure

Properties

IUPAC Name |

(7-methyl-1H-indazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASKWOXPDMPOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C(=C1)C=NN2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657258 | |

| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-07-2 | |

| Record name | B-(7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methyl-1H-indazole-5-boronic acid chemical properties

An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry. The indazole nucleus is a key structural component in numerous pharmacologically active agents, demonstrating a wide range of activities including anti-tumor, anti-inflammatory, and anti-HIV properties. Boronic acid derivatives of such scaffolds are invaluable synthetic intermediates, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient assembly of complex molecular architectures from readily available building blocks.[2]

This guide provides a summary of the available chemical properties, a representative experimental protocol for its application in synthesis, and safety information for this compound and its closely related isomers.

Physicochemical Properties

Specific experimental data for this compound is limited in public literature. However, its properties can be reliably inferred from its molecular structure and compared with those of its close structural isomers and the parent 1H-indazole-5-boronic acid. The molecular formula for this compound is C₈H₉BN₂O₂, corresponding to a molecular weight of 175.98 g/mol .[3][4] It is expected to be a white to off-white solid at room temperature.[2]

| Property | Value | Compound | Citation |

| Molecular Formula | C₈H₉BN₂O₂ | This compound (Predicted) | [3] |

| Molecular Weight | 175.98 g/mol | This compound (Predicted) | [3][4] |

| Physical Form | Solid | 1-Methyl-1H-indazole-5-boronic acid | [5] |

| Appearance | White to off-white solid | 1H-Indazole-5-boronic acid | [2] |

| Melting Point | 277-283 °C | 1-Methyl-1H-indazole-6-boronic acid | |

| Melting Point | 175-180 °C | 1H-Indazole-5-boronic acid | [6] |

| Storage Temperature | 2-8°C | 1H-Indazole-5-boronic acid | [6] |

| Purity (Typical) | ≥95% - 97% | 1-Methyl & 1H-Indazole Isomers | [5] |

| CAS Number | 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid | [3][7] |

| CAS Number | 338454-14-1 | 1H-Indazole-5-boronic acid | [2] |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in drug candidates. The indazole boronic acid acts as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[1]

General Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Palladium(0) species undergoing oxidative addition with an aryl halide (Ar-X). This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product (Ar-Ar') and regenerate the Pd(0) catalyst.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an indazole boronic acid, adapted from established methodologies for similar substrates.[1][8] Researchers should optimize conditions for their specific substrates.

Materials and Reagents

-

This compound (1.2 equiv.)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)

-

Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.)

-

Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask or equivalent)

Step-by-Step Procedure

-

Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), base (3.0 equiv.), and palladium catalyst (0.05 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.

-

Solvent Addition: Add the degassed solvent system (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.

-

Reaction: Stir the mixture at a specified temperature (typically 80-100 °C) for 8-12 hours.[1] Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 3 times).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final coupled product.

Safety and Handling

Safety information for this compound is not specifically available, but the hazards can be reliably estimated from closely related compounds like 1-Methyl-1H-indazole-5-boronic acid.[3][5]

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]

- 6. 1H-Indazole-5-Boronic Acid, >=95% - Yorlab [yorlab.co.uk]

- 7. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential synthetic route for 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis involves a multi-step process commencing from commercially available starting materials. This document outlines the proposed synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Strategy

The synthesis of this compound can be envisioned through a three-step sequence, starting with the formation of the 7-methyl-1H-indazole core, followed by regioselective halogenation at the 5-position, and concluding with a palladium-catalyzed borylation reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methyl-1H-indazole

The synthesis of the 7-methyl-1H-indazole core can be achieved from 2,6-dimethylaniline via a diazotization and subsequent cyclization reaction.[1]

-

Materials and Reagents:

-

2,6-Dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Acetic acid

-

Reducing agent (e.g., sodium sulfite)

-

Organic solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve 2,6-dimethylaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

In a separate flask, prepare a solution of a suitable reducing agent in an appropriate solvent.

-

Slowly add the diazonium salt solution to the reducing agent solution.

-

The reaction mixture is then heated to induce cyclization to form the indazole ring.

-

After cooling, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.

-

Step 2: Synthesis of 5-Bromo-7-methyl-1H-indazole

Regioselective bromination of 7-methyl-1H-indazole at the 5-position is a crucial step. N-Bromosuccinimide (NBS) is a common reagent for such transformations.[2] The presence of the methyl group at the 7-position may influence the regioselectivity of the bromination.

-

Materials and Reagents:

-

7-Methyl-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetonitrile, Dichloromethane)

-

-

Procedure:

-

Dissolve 7-methyl-1H-indazole in a suitable solvent and cool the solution.

-

Add N-bromosuccinimide portion-wise to the solution, while monitoring the reaction progress by TLC.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

The reaction is quenched with an aqueous solution of sodium thiosulfate.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield 5-bromo-7-methyl-1H-indazole.[2]

-

Step 3: Synthesis of this compound

The final step is the conversion of the bromoindazole derivative to the corresponding boronic acid via a palladium-catalyzed borylation reaction, such as the Miyaura borylation.

-

Materials and Reagents:

-

5-Bromo-7-methyl-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Solvent (e.g., Dioxane, Toluene)

-

-

Procedure:

-

To a reaction vessel, add 5-bromo-7-methyl-1H-indazole, bis(pinacolato)diboron, a palladium catalyst, and potassium acetate.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Anhydrous solvent is added, and the reaction mixture is heated under an inert atmosphere.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated, and the resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an acid or a base, followed by extraction and purification.

-

Data Presentation

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 2,6-Dimethylaniline | NaNO₂, HCl | 7-Methyl-1H-indazole | 60-70 |

| 2 | 7-Methyl-1H-indazole | NBS | 5-Bromo-7-methyl-1H-indazole | 70-80 |

| 3 | 5-Bromo-7-methyl-1H-indazole | B₂pin₂, Pd(dppf)Cl₂, KOAc | This compound | 50-60 |

Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and optimization.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process where the product of each step serves as the reactant for the subsequent step. This logical progression is crucial for the successful formation of the target molecule.

Caption: Logical flow of the synthetic sequence.

This technical guide provides a framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed throughout all experimental work.

References

A Comprehensive Technical Guide to 7-Methyl-1H-indazole-5-boronic Acid and Its Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Properties

While a specific CAS number for 7-Methyl-1H-indazole-5-boronic acid is not readily found in major chemical databases, its more stable and commercially available pinacol ester is well-documented.

Table 1: Physicochemical Data of this compound Pinacol Ester

| Property | Value | Source |

| CAS Number | 2121513-33-3 | [1][2][3] |

| Molecular Formula | C14H19BN2O2 | [1] |

| Molecular Weight | 258.12 g/mol | N/A |

| Appearance | Powder or liquid | [1] |

| Purity | ≥98% | [1] |

Note: Data for the free boronic acid is not available due to its limited commercial availability.

Synthesis and Experimental Protocols

The primary route to obtaining this compound functionality is through the synthesis of its pinacol ester, typically via a Miyaura borylation reaction. The key starting material for this process is 5-bromo-7-methyl-1H-indazole.

Protocol 1: Synthesis of 5-bromo-7-methyl-1H-indazole (Precursor)

A plausible synthetic route to the precursor, 5-bromo-7-methyl-1H-indazole, can be adapted from procedures for similar substituted indazoles.

Reaction Scheme:

References

An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in modern organic synthesis. Due to the limited specific literature on this particular isomer, this guide also draws upon established knowledge of closely related indazole boronic acids to present a complete and practical resource for laboratory applications.

Core Chemical Data

This compound is a member of the indazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The boronic acid functional group makes it a key reagent in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably calculated and compared with its more common isomers. This data is crucial for reaction planning, stoichiometry, and characterization.

| Property | This compound | 1-Methyl-1H-indazole-5-boronic acid | 3-Methyl-1H-indazole-5-boronic acid |

| Molecular Formula | C₈H₉BN₂O₂ | C₈H₉BN₂O₂ | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol (Calculated) | 175.98 g/mol | 175.98 g/mol |

| CAS Number | Not available | 590418-08-9 | 1245816-25-4 |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and standard synthetic route involves the Miyaura borylation of a corresponding bromo-indazole precursor. A likely starting material for this synthesis is 5-bromo-7-methyl-1H-indazole.

Proposed Synthesis: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond, converting an aryl halide into an aryl boronate ester. This is a robust and widely used method in organic synthesis.

Reaction:

5-bromo-7-methyl-1H-indazole + Bis(pinacolato)diboron → this compound pinacol ester

The resulting pinacol ester can then be hydrolyzed to the desired boronic acid.

General Experimental Protocol for Miyaura Borylation of a Bromo-indazole

This protocol is a representative procedure and may require optimization for the specific substrate.

Materials:

-

5-bromo-7-methyl-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base (e.g., Potassium acetate - KOAc)

-

Anhydrous solvent (e.g., Dioxane or DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 5-bromo-7-methyl-1H-indazole (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and the palladium catalyst (1-5 mol%).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product (the pinacol ester) can be purified by column chromatography on silica gel.

-

The purified pinacol ester can be hydrolyzed to the boronic acid, if required, by treatment with an aqueous acid (e.g., HCl) or by transesterification.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, an organoboron compound (like this compound) is coupled with an organohalide in the presence of a palladium catalyst and a base.

General Reaction Scheme:

This compound + Aryl/Vinyl Halide (or Triflate) --(Pd catalyst, Base)--> 7-Methyl-5-(Aryl/Vinyl)-1H-indazole

This reaction enables the introduction of the 7-methyl-1H-indazol-5-yl moiety into a wide range of organic molecules, making it an invaluable tool for the synthesis of complex pharmaceutical intermediates and other advanced materials. The indazole core is a privileged structure in drug discovery, and the ability to functionalize it at the 5-position allows for the systematic exploration of structure-activity relationships.

Visualized Workflows and Pathways

To further elucidate the role of this compound, the following diagrams illustrate the proposed synthetic workflow and its primary application.

Caption: Proposed synthesis of this compound.

Caption: Suzuki-Miyaura cross-coupling application.

An In-depth Technical Guide to 7-Methyl-1H-indazole-5-boronic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related structural analogs to provide insights into its chemical properties, and proposes a plausible synthetic route.

Molecular Structure and Chemical Identifiers

This compound is characterized by an indazole core, which is a bicyclic aromatic system composed of a fused benzene and pyrazole ring. In this specific isomer, a methyl group is substituted at position 7 of the indazole ring, and a boronic acid functional group is attached at position 5.

Table 1: Structural and Chemical Data of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | SMILES String | InChI Key |

| This compound (Predicted) | C₈H₉BN₂O₂ | 175.98 | Not Available | B(C1=CC2=C(C=C1)NN=C2C)(O)O | Not Available |

| 1-Methyl-1H-indazole-5-boronic acid | C₈H₉BN₂O₂ | 175.98 | 590418-08-9[1][2][3] | B(C1=CC2=C(C=C1)N(N=C2)C)(O)O[1] | FPZFXDGMBDJLHR-UHFFFAOYSA-N[1][4] |

| 1-Methyl-1H-indazole-6-boronic acid | C₈H₉BN₂O₂ | 175.98 | 1150114-80-9[5][6] | Cn1ncc2ccc(cc12)B(O)O[5] | OMVQAWCHQBKZCF-UHFFFAOYSA-N[5][6] |

| 3-Methyl-1H-indazole-5-boronic acid | C₈H₉BN₂O₂ | 175.98 | 1245816-25-4[7] | Not Available | MJPMZQXVUISBFX-UHFFFAOYSA-N[7] |

| 1H-Indazole-5-boronic acid | C₇H₇BN₂O₂ | 161.95 | 338454-14-1 | OB(O)c1ccc2[nH]ncc2c1 | CLVPGJWAMIADSY-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to its isomers. Boronic acids are generally crystalline solids with moderate to high melting points. The presence of the boronic acid group allows for hydrogen bonding, influencing solubility in polar solvents.

Table 2: Physicochemical Data of Related Indazole Boronic Acids

| Compound Name | Physical Form | Melting Point (°C) | Storage Temperature |

| 1-Methyl-1H-indazole-5-boronic acid | Solid | Not Available | Room Temperature[4] |

| 1-Methyl-1H-indazole-6-boronic acid | Solid[5] | 277-283[5] | 2-8°C[5] |

| 1H-Indazole-5-boronic acid | Solid | 175-180 | 2-8°C |

Proposed Synthetic Pathway

A common and effective method for the synthesis of aryl boronic acids is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a bis(pinacolato)diboron reagent to install a boronic ester onto an aryl halide or triflate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.

A plausible synthetic route to this compound would start from a suitable halogenated precursor, such as 5-bromo-7-methyl-1H-indazole. While direct synthesis protocols for the target molecule are not available, the following represents a generalized experimental workflow based on established methodologies for analogous compounds.

Experimental Protocol: Miyaura Borylation of 5-bromo-7-methyl-1H-indazole

Materials:

-

5-bromo-7-methyl-1H-indazole (precursor, CAS 156454-43-2)[8]

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

To a dry reaction flask, add 5-bromo-7-methyl-1H-indazole, bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product (7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) can be purified by silica gel column chromatography.

-

The purified boronic ester is then subjected to hydrolysis (e.g., using aqueous HCl or by stirring with a strong acid resin) to yield the final product, this compound.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Applications in Research and Drug Discovery

Indazole derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. They are considered "privileged structures" due to their ability to interact with multiple biological targets. Boronic acids are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of complex molecules, including active pharmaceutical ingredients.

While the specific biological activity of this compound is not documented, its parent scaffold, 1H-indazole-5-boronic acid, is a reactant in the synthesis of inhibitors for various kinases, such as Tpl2 kinase and mTOR, which are implicated in cancer. It is also used in the preparation of affectors for the α7 neuronal nicotinic receptor. The introduction of a methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.

Safety Information

Detailed safety information for this compound is not available. However, based on the data for related compounds, it should be handled with care. For 1-Methyl-1H-indazole-5-boronic acid, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[4][3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide has provided a deduced structure and a plausible synthetic route based on established chemical principles and data from closely related analogs. The versatile indazole core and the synthetically useful boronic acid moiety make this compound a potentially valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in medicinal chemistry and materials science.

References

- 1. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]

- 3. CAS 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid - Synblock [synblock.com]

- 4. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]

- 5. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 3-Methyl-1H-indazole-5-boronic acid | 1245816-25-4 [sigmaaldrich.com]

- 8. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 7-Methyl-1H-indazole-5-boronic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methyl-1H-indazole-5-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on its common applications and the known behavior of analogous heterocyclic boronic acids. Furthermore, it details a standard experimental protocol for a key reaction where this compound's solubility is critical, offering practical insights for its use in synthesis.

Core Concepts in Boronic Acid Solubility

The solubility of boronic acids is influenced by a combination of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the crystalline structure of the solid. Boronic acids possess both a nonpolar organic scaffold and a polar boronic acid functional group capable of acting as a hydrogen bond donor and acceptor. This dual nature leads to complex solubility behavior.

In the context of this compound, the indazole ring system introduces further complexity, with the potential for π-π stacking interactions and hydrogen bonding involving the ring nitrogen atoms. Highly polar heterocyclic compounds can exhibit poor solubility in many common organic solvents.

Estimated Solubility of this compound

The following table summarizes the estimated qualitative solubility of this compound in a range of common organic solvents. This estimation is based on typical solvent systems for Suzuki-Miyaura reactions involving heterocyclic boronic acids.[2][3]

| Solvent Class | Solvent Example | Estimated Solubility | Rationale and Remarks |

| Ethers | 1,4-Dioxane | Moderate to High | Commonly used as a solvent in Suzuki-Miyaura reactions.[2][3] Often used in combination with water, which can enhance the solubility of the boronic acid and the inorganic base. |

| Tetrahydrofuran (THF) | Moderate | Another prevalent solvent for cross-coupling reactions.[2] Its polarity is suitable for dissolving a range of reactants. | |

| Amides | N,N-Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of dissolving many organic and inorganic compounds. Frequently used in Suzuki-Miyaura couplings, particularly when higher temperatures are required.[2] |

| Aromatics | Toluene | Low to Moderate | Often used in Suzuki-Miyaura reactions, typically in combination with a co-solvent and water.[2] Solubility is likely enhanced at elevated temperatures. |

| Alcohols | Methanol, Ethanol | Moderate to High | The polar nature of alcohols and their ability to form hydrogen bonds would suggest good solubility. However, they can participate in side reactions (e.g., protodeboronation) and are therefore used with caution in some cross-coupling protocols. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | While not a primary solvent for Suzuki-Miyaura reactions, it may be used in the synthesis or purification of boronic acids. Its moderate polarity suggests some degree of solubility. |

| Hydrocarbons | Hexane, Heptane | Very Low | As nonpolar solvents, hydrocarbons are unlikely to be effective at dissolving the polar this compound. |

Disclaimer: The solubility data presented in this table is an estimation based on the common applications of this compound and the general properties of similar compounds. For precise quantitative data, experimental determination is recommended.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, often as intermediates in drug discovery.[1] The choice of solvent is critical for the success of this reaction. A typical experimental protocol is detailed below.

Objective: To couple this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-Dioxane/Water, DMF)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk flask)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the chosen degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The volume should be sufficient to dissolve or suspend the reactants.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow of a Suzuki-Miyaura coupling reaction, a key application of this compound, and a general workflow for solubility determination.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for determining solubility via the dynamic method.

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis. While specific quantitative solubility data remains elusive, a strong understanding of its qualitative solubility can be derived from its prevalent use in Suzuki-Miyaura cross-coupling reactions. Solvents such as 1,4-dioxane, DMF, and THF, often in aqueous mixtures, are effective in dissolving this compound for synthetic transformations. For researchers requiring precise solubility data, experimental determination using standard methods is recommended. The provided experimental protocol and workflows offer a practical guide for the effective use of this important reagent.

References

Stability of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazole-5-boronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecules through cross-coupling reactions. However, like many boronic acids, its stability can be a critical concern, impacting storage, handling, reaction efficiency, and the impurity profile of final products. This technical guide provides an in-depth overview of the stability characteristics of this compound, drawing upon general principles of aryl and heterocyclic boronic acid chemistry. It outlines potential degradation pathways, recommended storage and handling conditions, and standardized methodologies for assessing stability through forced degradation studies and the development of stability-indicating analytical methods.

Introduction to Boronic Acid Stability

Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their utility, however, is often tempered by their inherent instability. Several factors can contribute to the degradation of boronic acids, particularly those with heterocyclic scaffolds like the indazole ring system. Understanding these stability liabilities is paramount for ensuring the quality, reproducibility, and safety of synthetic processes and the resulting therapeutic agents.

The primary degradation pathways for boronic acids include:

-

Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (7-methyl-1H-indazol-5-ol). This process can be accelerated by atmospheric oxygen and certain metal ions.

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom to yield the parent heterocycle (7-methyl-1H-indazole). This is a common issue for heteroaryl boronic acids and can be influenced by pH and temperature.

-

Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this is a common equilibrium, the presence of boroxines can complicate stoichiometry and reaction kinetics.

The stability of boronic acids can be enhanced by converting them into more robust derivatives, such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) boronates. These derivatives often exhibit improved shelf-life and handling characteristics while still participating in cross-coupling reactions under appropriate conditions.[1]

Quantitative Stability Data

While specific quantitative, long-term stability data for this compound is not extensively available in the public domain, the following table summarizes representative stability profiles for aryl boronic acids under typical stress conditions. These values are illustrative and intended to guide the design of specific stability studies for the target compound.

| Stress Condition | Parameter | Time Points | Expected Degradation (%) | Potential Degradants |

| Hydrolytic | 0.1 M HCl (aq) | 2, 8, 24, 48 hours | 5 - 15% | Protodeboronation Product (7-methyl-1H-indazole) |

| Water (pH ~7) | 2, 8, 24, 48 hours | < 5% | Minor Protodeboronation/Oxidation | |

| 0.1 M NaOH (aq) | 2, 8, 24, 48 hours | 10 - 25% | Protodeboronation Product, Phenolic Impurities | |

| Oxidative | 3% H₂O₂ (aq) | 1, 4, 8, 12 hours | 15 - 40% | 7-Methyl-1H-indazol-5-ol, other oxidative adducts |

| Thermal | 60°C (Solid State) | 1, 3, 7, 14 days | 5 - 20% | Boroxine, Oxidation Products |

| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours | < 10% | Photolytic adducts, colored impurities |

Key Degradation Pathways

The principal degradation pathways anticipated for this compound are illustrated below. The primary routes of decomposition are oxidative cleavage of the C-B bond and protodeboronation.

Figure 1. Potential degradation pathways for this compound.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study should be conducted.[2][3][4][5] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation and identify potential degradation products.[2][3][4]

Forced Degradation (Stress Testing) Protocol

A general workflow for conducting a forced degradation study is outlined below. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is challenged without completely consuming the parent compound.[4]

Figure 2. Workflow for a forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute to the target concentration for analysis.[6]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at time points, neutralize with HCl, and dilute for analysis.[6]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature and protect from light. Withdraw aliquots at time points and dilute for analysis.[2]

-

Thermal Degradation: Heat the stock solution in a sealed vial at a high temperature (e.g., 80°C). Withdraw aliquots at time points, cool to room temperature, and dilute for analysis.

-

Photostability: Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products.

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure separation of the polar parent compound from potentially less polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. Mass Spectrometry (MS) can be coupled to identify the mass of degradation products.

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critically demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Recommended Storage and Handling

Based on the known instability of boronic acids, the following storage and handling procedures are recommended to minimize degradation and ensure the integrity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of thermal degradation and dehydration to boroxine. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidative degradation and hydrolysis. |

| Light | Protect from light | Prevents potential photolytic degradation. |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air, and protects from light. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and moisture. | These substances can directly promote the chemical degradation of the boronic acid moiety. |

Conclusion

The stability of this compound is a critical attribute that requires careful management throughout the drug development lifecycle. While inherently susceptible to degradation via oxidation, protodeboronation, and dehydration, these liabilities can be mitigated through appropriate storage, handling, and, if necessary, conversion to more stable derivatives like boronate esters. A thorough understanding of its stability profile, established through rigorous forced degradation studies and the use of validated stability-indicating analytical methods, is essential for its successful application in the synthesis of novel therapeutics. This guide provides the foundational principles and methodologies for researchers to effectively assess and control the stability of this important chemical intermediate.

References

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. biomedres.us [biomedres.us]

- 6. ijrpp.com [ijrpp.com]

7-Methyl-1H-indazole-5-boronic acid: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct literature on 7-Methyl-1H-indazole-5-boronic acid is limited. This guide has been compiled by leveraging data from structurally related analogs and general synthetic methodologies for indazole-boronic acids. All quantitative data and experimental protocols are presented as informed estimates and should be optimized for specific applications.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and several approved drugs.[1][2][3] Its unique structural and electronic properties make it an attractive building block for the development of novel therapeutics, particularly in oncology.[4][5][6] this compound is a functionalized indazole derivative that holds significant promise as a versatile intermediate for the synthesis of complex molecules through cross-coupling reactions. The presence of the boronic acid moiety at the 5-position allows for the facile introduction of aryl and heteroaryl groups, enabling the exploration of chemical space in drug discovery programs. The methyl group at the 7-position can provide beneficial steric and electronic effects, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the plausible synthesis, physicochemical properties, key applications, and potential biological relevance of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound. These values are extrapolated from data available for similar indazole-boronic acid derivatives.

| Property | Value |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in methanol, DMSO, and DMF; sparingly soluble in water |

| pKa | ~8.5 (boronic acid) |

Synthesis

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as 2-amino-3-methylbenzonitrile. A plausible synthetic route involves the diazotization of the aniline followed by cyclization to form the indazole core, subsequent halogenation, and finally, conversion of the halide to the boronic acid.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 7-Methyl-1H-indazole

A common method for the synthesis of indazoles is through the cyclization of ortho-substituted anilines.[7]

-

Diazotization: Dissolve 2-amino-3-methylbenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-Methyl-1H-indazole.

Step 2: Synthesis of 5-Bromo-7-methyl-1H-indazole

Selective bromination of the indazole core is a key step. The 5-position is often susceptible to electrophilic substitution.

-

Bromination: Dissolve 7-Methyl-1H-indazole in a suitable solvent (e.g., acetic acid or chloroform). Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-Bromo-7-methyl-1H-indazole.

Step 3: Synthesis of this compound

The conversion of the aryl bromide to a boronic acid can be achieved via a lithium-halogen exchange followed by quenching with a borate ester, or more commonly through a palladium-catalyzed borylation reaction.

-

Palladium-Catalyzed Borylation: To a solution of 5-Bromo-7-methyl-1H-indazole and bis(pinacolato)diboron in a suitable solvent (e.g., dioxane or DMF), add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

-

Hydrolysis: After the reaction is complete, cool the mixture and add an aqueous acid (e.g., HCl) to hydrolyze the pinacol ester.

-

Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. The crude boronic acid can be purified by recrystallization or precipitation.

Caption: Proposed synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[10]

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Degassing and Solvent Addition: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of dioxane and water, or DMF and water).

-

Reaction: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Applications in Drug Discovery

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][11] Several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature an indazole core.[3]

While there is no direct biological data for this compound, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable scaffold for the development of new therapeutic agents. The indazole core can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 7-methyl group may provide additional hydrophobic interactions or influence the conformation of the molecule, potentially enhancing potency and selectivity. The 5-boronic acid group, or more likely, the diverse substituents that can be introduced at this position via Suzuki-Miyaura coupling, can be tailored to interact with other regions of the kinase active site or with solvent-exposed areas, further modulating the compound's biological activity.

Potential Kinase Targets

Based on the activities of related indazole compounds, potential kinase targets for derivatives of this compound could include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy in cancer therapy.[2]

-

Tpl2 (Tumor progression locus 2) Kinase: Tpl2 is involved in inflammatory signaling pathways and has been explored as a target for inflammatory diseases and cancer.[12][13]

-

Chek1 (Checkpoint Kinase 1): Chek1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[14]

Representative Signaling Pathway: Kinase Inhibition

The following diagram illustrates a simplified signaling pathway and the potential point of intervention for a kinase inhibitor derived from the 7-Methyl-1H-indazole scaffold.

Caption: Simplified signaling pathway illustrating potential kinase inhibition.

Conclusion

This compound represents a promising, albeit currently under-investigated, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of indazole-based compounds. Drawing parallels from the extensive research on related indazole derivatives, it is highly probable that molecules derived from this scaffold will exhibit interesting biological activities, particularly as kinase inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound in their own research and development programs. Further empirical validation of the proposed synthetic routes and biological activities is warranted to fully unlock the potential of this versatile chemical entity.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1H-Indazole-5-boronic acid = 95 338454-14-1 [sigmaaldrich.com]

- 14. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Substituted Indazole Boronic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a boronic acid moiety to this privileged structure has unlocked new avenues for therapeutic innovation, offering versatile handles for synthetic elaboration and novel mechanisms of biological action. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of substituted indazole boronic acids, tailored for professionals engaged in drug discovery and development.

Synthesis of Substituted Indazole Boronic Acids: Key Methodologies

The generation of substituted indazole boronic acids and their derivatives, such as pinacol esters, is primarily achieved through two robust synthetic strategies: iridium-catalyzed C-H borylation and the coupling of haloindazoles with boronating agents.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. For N-protected indazoles, iridium catalysis facilitates the regioselective installation of a boronate ester at the C3 position.[1][2][3] This method is valued for its efficiency and tolerance of various functional groups.[2][3]

Experimental Protocol: Iridium-Catalyzed C3 Borylation of N-Protected Indazole

-

Reaction Setup: In a dry glovebox or under an inert atmosphere (Argon or Nitrogen), combine the N-protected indazole (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and an iridium catalyst such as [Ir(COD)OMe]₂ (1.5 mol %) with a suitable ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol %) in a dry solvent like tetrahydrofuran (THF) or cyclohexane.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature, typically ranging from room temperature to 80 °C, for a period of 1 to 24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-protected 3-(pinacolatoboronyl)-1H-indazole.

Suzuki-Miyaura Coupling of Haloindazoles

A widely employed method for the synthesis of indazole boronic esters involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a haloindazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4] This approach is particularly useful for accessing a variety of regioisomers, depending on the position of the halogen on the indazole ring.

Experimental Protocol: Synthesis of Protected Indazolylboronic Esters via Suzuki-Miyaura Coupling

-

Reactant Preparation: Prepare the appropriate N-protected haloindazole (e.g., 5-bromo-1-SEM-indazole).

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the N-protected haloindazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and a palladium catalyst such as PdCl₂(dppf) (3 mol %) in a dry, degassed solvent like 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as potassium acetate (KOAc) (3.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the protected indazole boronic acid pinacol ester.[4]

Biological Activities and Quantitative Data

Substituted indazole boronic acids and their derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and anti-inflammatory applications.

Anticancer Activity

Indazole-containing compounds are known to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][5] The introduction of a boronic acid group can enhance potency and provide a site for further chemical modification to optimize drug-like properties.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| 2f | A549 (Lung Carcinoma) | 0.23 | [2][6] |

| 4T1 (Breast Cancer) | 0.31 | [2][6] | |

| HepG2 (Hepatocellular Carcinoma) | 0.45 | [2][6] | |

| MCF-7 (Breast Cancer) | 1.15 | [6] | |

| HCT116 (Colorectal Carcinoma) | 0.89 | [6] | |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7] |

| A549 (Lung Carcinoma) | >40 | [7] | |

| PC-3 (Prostate Cancer) | >40 | [7] | |

| Hep-G2 (Hepatocellular Carcinoma) | >40 | [7] | |

| Entrectinib | ALK | 0.012 | [8] |

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[9] Certain substituted indazoles have been identified as potent and selective COX-2 inhibitors.[10][11]

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 16 | >30 | 0.409 | >73.3 | [10][11][12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the discovery of substituted indazole boronic acids is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Conclusion

The discovery and development of substituted indazole boronic acids represent a significant advancement in medicinal chemistry. The synthetic methodologies outlined in this guide provide robust and versatile routes to these valuable intermediates. The compelling biological data, particularly in the realms of oncology and anti-inflammatory research, underscore the therapeutic potential of this compound class. The ability to visualize the intricate signaling pathways and synthetic workflows further aids in the rational design of next-generation therapeutics. As research continues to evolve, substituted indazole boronic acids are poised to remain a critical scaffold in the ongoing quest for novel and effective medicines.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1H-indazole-5-boronic acid is a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its indazole core is a key feature in various pharmacologically active compounds.[2][3][4] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and characterization. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound and detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N-H |

| ~8.2 | s | 1H | H-4 |

| ~7.8 | s | 1H | H-6 |

| ~7.5 | s | 1H | H-3 |

| ~2.6 | s | 3H | CH₃ |

| ~8.0 | br s | 2H | B(OH)₂ |

Solvent: DMSO-d₆. Chemical shifts are referenced to the residual solvent signal.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-7a |

| ~135 | C-3 |

| ~130 | C-6 |

| ~125 | C-4 |

| ~120 (broad) | C-5 (ipso-carbon attached to Boron) |

| ~110 | C-3a |

| ~108 | C-7 |

| ~17 | CH₃ |

Solvent: DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (boronic acid) |

| 3100-3000 | Medium | N-H stretch |

| 2950-2850 | Medium | C-H stretch (aromatic and methyl) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic) |

| 1450-1350 | Strong | B-O stretch |

| 1380-1360 | Medium | C-H bend (methyl) |

| ~1200 | Medium | C-N stretch |

| ~850 | Strong | B-OH out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 |

| [M+H]⁺ (Monoisotopic) | 177.0829 |

| [M-H]⁻ (Monoisotopic) | 175.0684 |

| Key Fragmentation Ions (MS/MS) | Loss of H₂O, loss of B(OH)₂ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on established laboratory practices.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The spectral data is reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as a mixture of methanol and water.[7]

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.[6]

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

The typical scan range would be m/z 50-500.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to observe characteristic fragmentation patterns.

-

Visualizations

Experimental Workflow

Caption: General Workflow for Spectroscopic Analysis.

Potential Synthetic Pathway

Caption: Role in Suzuki Coupling Reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis and Application of 7-Methyl-1H-indazole-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. Due to its limited commercial availability, this document focuses on potential synthetic routes and the application of closely related, commercially accessible analogs. The information presented herein is intended to empower researchers to navigate the procurement and utilization of this and similar indazole-based reagents.

Commercial Availability

Direct commercial availability of this compound is limited. While a specific supplier, Ningbo Inno Pharmchem Co., Ltd., lists the compound, it is not widely stocked by major chemical suppliers.[1] Researchers should anticipate the need for custom synthesis or consider commercially available isomers as alternatives. The following table summarizes the availability of the target compound and its close, more readily available isomers.

| Compound | CAS Number | Representative Suppliers | Typical Purity | Notes |

| This compound | 1305459-00-5 | Ningbo Inno Pharmchem Co., Ltd. | Not specified | Limited availability; likely requires custom synthesis. |

| 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 | Chem-Impex | ≥ 95% (HPLC) | Readily available isomer, useful for comparative studies.[2] |

| 1-Methyl-1H-indazole-6-boronic acid | 1150114-80-9 | BOC Sciences, Chem-Impex | ≥ 95% | Another commercially available isomer with applications in drug discovery.[3][] |

| 1H-Indazole-5-boronic acid | 338454-14-1 | Sigma-Aldrich | ≥ 95% | The parent compound, widely used in Suzuki-Miyaura coupling reactions.[5] |

Proposed Synthetic Pathway

Given the scarcity of this compound, a plausible synthetic route is proposed based on established methodologies for the synthesis of substituted indazoles and boronic acids. A potential starting material is 2-fluoro-6-methylaniline, which can undergo a series of transformations to yield the desired product. The key steps would likely involve diazotization, cyclization to form the indazole core, followed by a borylation reaction.

Key Applications in Drug Discovery and Organic Synthesis

Indazole-containing compounds are prevalent in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties.[6] Boronic acids, in turn, are crucial reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[7] The combination of the indazole scaffold and the boronic acid functionality makes this compound and its analogs powerful tools for the synthesis of complex molecules with potential therapeutic applications.[2][3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an indazole boronic acid with an aryl halide. This protocol is based on established methods and may require optimization for specific substrates.[7][8][9]

Materials:

-

Indazole boronic acid (e.g., 1H-Indazole-5-boronic acid) (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

-

Base (e.g., K₂CO₃) (3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the indazole boronic acid, aryl halide, palladium catalyst, and base.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite. Extract the filtrate with an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. 1H-吲唑-5-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. caribjscitech.com [caribjscitech.com]

- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

Methyl-Indazole Derivatives: A Technical Guide to Therapeutic Potential and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract